Superior Healing in Severe Erosive Esophagitis: A Direct Comparison with Lansoprazole
In a Phase II dose-finding clinical trial, Linaprazan Glurate demonstrated significantly higher 4-week healing rates of erosive esophagitis compared to the PPI lansoprazole [1]. The superiority was particularly pronounced in patients with severe disease (Los Angeles grade C/D) and those who had a partial response to prior PPI therapy. The best-performing dose of Linaprazan Glurate outperformed lansoprazole by more than 50% in patients with severe esophagitis [1].
| Evidence Dimension | 4-week endoscopic healing rate of erosive esophagitis |
|---|---|
| Target Compound Data | 71.1% (ITT), 80.9% (PP) |
| Comparator Or Baseline | Lansoprazole: 60.6% (ITT), 59.1% (PP) |
| Quantified Difference | ≥10.5 percentage point absolute increase in healing rate; >50% relative improvement in LA Grade C/D patients. |
| Conditions | Phase II, double-blind, randomized controlled trial in patients with endoscopically confirmed erosive esophagitis (n=182). Doses of linaprazan glurate (25, 50, 75, or 100 mg BID) compared to lansoprazole 30 mg QD. |
Why This Matters
This provides clinical validation of superior efficacy over a standard-of-care PPI, particularly in the difficult-to-treat severe esophagitis population, justifying its selection for advanced GERD research models.
- [1] Sharma P, Vaezi M, Unge P, et al. Clinical Trial: Dose-Finding Study of Linaprazan Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis. Aliment Pharmacol Ther. 2025;61(10):1590-1602. View Source
